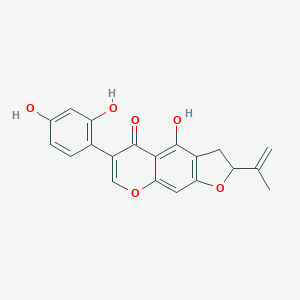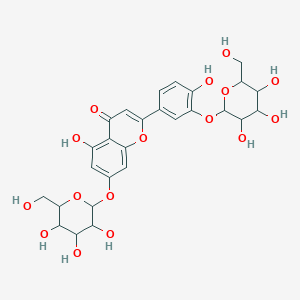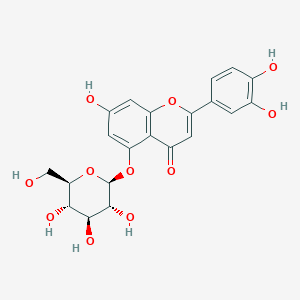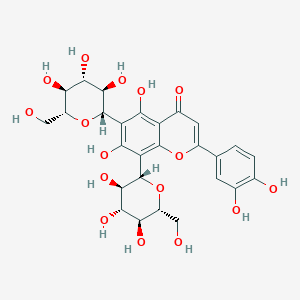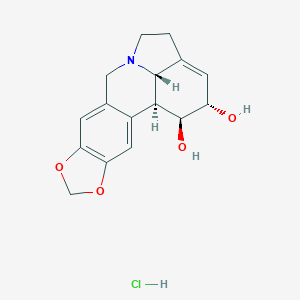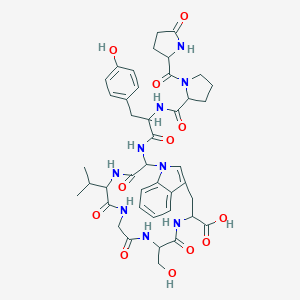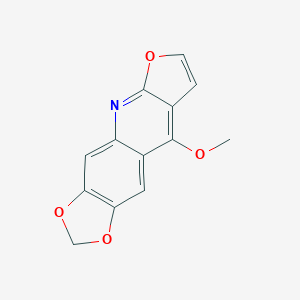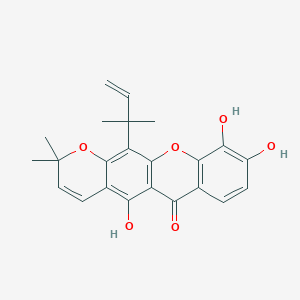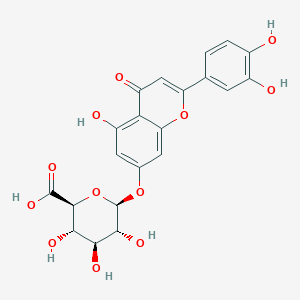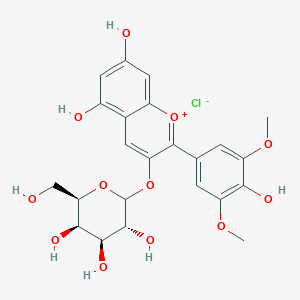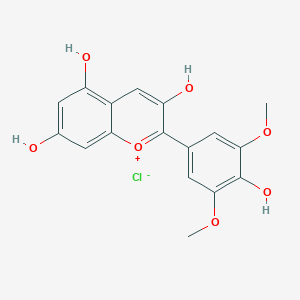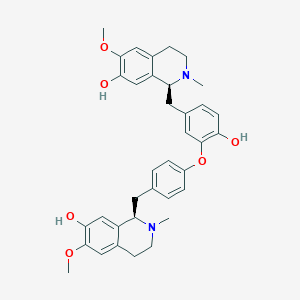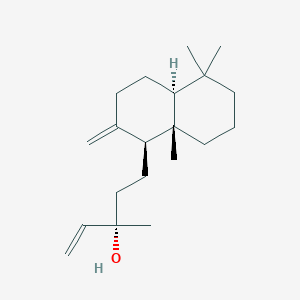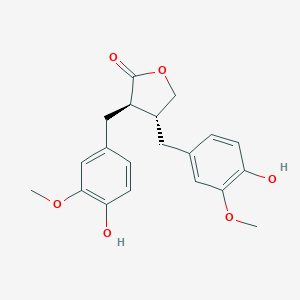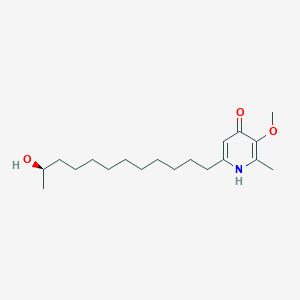
Melochinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melochinine is a naturally occurring alkaloid that belongs to the quinoline family. It is found in the root bark of Melochia species, which is a plant that grows in tropical regions. Melochinine has gained attention in recent years due to its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of Melochinine is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. Melochinine has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
生化学的および生理学的効果
Melochinine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Melochinine has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, Melochinine has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One advantage of using Melochinine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Melochinine is also relatively easy to synthesize and purify. However, one limitation of using Melochinine in lab experiments is its limited availability due to its natural origin.
将来の方向性
There are several future directions for research on Melochinine. One direction is to further investigate its potential as a therapeutic agent in the treatment of neurodegenerative diseases. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, research can be conducted to investigate the potential of Melochinine as a natural pesticide and insecticide.
Conclusion:
In conclusion, Melochinine is a naturally occurring alkaloid that has shown potential as a therapeutic agent in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
Melochinine can be synthesized through various methods, including extraction from the root bark of Melochia species, chemical synthesis, and biosynthesis. The most common method of synthesis is through the extraction of Melochinine from the root bark of Melochia species. The extraction process involves the use of solvents such as ethanol, methanol, and chloroform. The extracted Melochinine is then purified using chromatography techniques.
科学的研究の応用
Melochinine has shown potential as a therapeutic agent in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Melochinine has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
70001-21-7 |
|---|---|
製品名 |
Melochinine |
分子式 |
C19H33NO3 |
分子量 |
323.5 g/mol |
IUPAC名 |
6-[(11R)-11-hydroxydodecyl]-3-methoxy-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C19H33NO3/c1-15(21)12-10-8-6-4-5-7-9-11-13-17-14-18(22)19(23-3)16(2)20-17/h14-15,21H,4-13H2,1-3H3,(H,20,22)/t15-/m1/s1 |
InChIキー |
JRVFYHGCYUUHNE-OAHLLOKOSA-N |
異性体SMILES |
CC1=C(C(=O)C=C(N1)CCCCCCCCCC[C@@H](C)O)OC |
SMILES |
CC1=C(C(=O)C=C(N1)CCCCCCCCCCC(C)O)OC |
正規SMILES |
CC1=C(C(=O)C=C(N1)CCCCCCCCCCC(C)O)OC |
その他のCAS番号 |
83542-31-8 |
同義語 |
melochinine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



